molecular formula C15H14N4O2S B12891434 Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- CAS No. 15520-50-0

Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)-

Cat. No.: B12891434
CAS No.: 15520-50-0
M. Wt: 314.4 g/mol
InChI Key: WSAGDYARHNGKFB-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of benzenesulfonamide, featuring an amino group and a phenyl-pyrazole moiety. This compound is recognized for its potential in medicinal chemistry, particularly as an inhibitor of specific enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- typically involves the reaction of 4-amino-benzenesulfonamide with 1-phenyl-1H-pyrazole. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the pH regulation of cancer cells, ultimately inhibiting their growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-amino-N-(1-phenyl-1H-pyrazol-4-yl)- is unique due to its specific structure, which allows it to interact with particular molecular targets, such as carbonic anhydrase IX. This specificity makes it a valuable compound in the development of targeted therapies for cancer and other diseases .

Properties

CAS No.

15520-50-0

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

4-amino-N-(1-phenylpyrazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C15H14N4O2S/c16-12-6-8-15(9-7-12)22(20,21)18-13-10-17-19(11-13)14-4-2-1-3-5-14/h1-11,18H,16H2

InChI Key

WSAGDYARHNGKFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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